4'-Bromo-2-piperidinomethyl benzophenone

描述

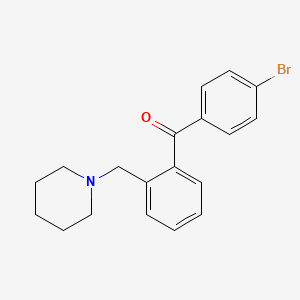

4’-Bromo-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20BrNO and a molecular weight of 358.27 g/mol . It is also known by its systematic name, (4-bromophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone . This compound is characterized by the presence of a bromine atom attached to a benzophenone structure, which is further modified by a piperidinomethyl group.

准备方法

The synthesis of 4’-Bromo-2-piperidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

4’-Bromo-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4’-Bromo-2-piperidinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4’-Bromo-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The bromine atom can also play a role in modulating the compound’s reactivity and selectivity .

相似化合物的比较

Similar compounds to 4’-Bromo-2-piperidinomethyl benzophenone include:

4’-Chloro-2-piperidinomethyl benzophenone: Similar structure but with a chlorine atom instead of bromine.

4’-Fluoro-2-piperidinomethyl benzophenone: Similar structure but with a fluorine atom instead of bromine.

4’-Methyl-2-piperidinomethyl benzophenone: Similar structure but with a methyl group instead of bromine.

The uniqueness of 4’-Bromo-2-piperidinomethyl benzophenone lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity compared to its analogs .

生物活性

4'-Bromo-2-piperidinomethyl benzophenone (CAS No. 898773-06-3) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the para position of the benzophenone moiety and a piperidinomethyl group that enhances its interaction with biological targets. The compound's structure can be represented as follows:

This configuration contributes to its unique properties, including solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidinomethyl group increases the compound's binding affinity, potentially leading to inhibition or activation of various biochemical pathways. Notably, it has been investigated for its role in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation, suggesting applications in treating neurodegenerative diseases like Alzheimer's .

- Receptor Binding : Studies indicate that it may interact with histamine receptors and other targets, influencing physiological responses .

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzophenones exhibit antitumor properties. The compound's structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Benzophenone derivatives are known for anti-inflammatory activity, with potential applications in treating inflammatory diseases .

- Cholinergic Enhancement : As mentioned earlier, its role as a cholinesterase inhibitor may enhance cholinergic signaling, which is beneficial in Alzheimer's disease management .

Research Findings

A number of studies have explored the biological activity of this compound:

Case Studies

- Alzheimer's Disease Research : A study evaluated the effects of various benzophenone derivatives on cholinesterase activity. This compound was among those showing promising results in enhancing acetylcholine levels in vitro, suggesting its utility in Alzheimer's treatment strategies.

- Cancer Treatment Exploration : In vitro assays demonstrated that certain derivatives of this compound inhibited the proliferation of cancer cell lines, supporting further exploration into its antitumor properties.

常见问题

Q. What are the established synthetic routes for 4'-Bromo-2-piperidinomethyl benzophenone, and what factors influence reaction efficiency?

Basic Research Question

The synthesis typically involves bromination of a pre-functionalized benzophenone precursor, followed by piperidinomethyl group introduction. A common approach is:

- Step 1 : Bromination of a methyl-propiophenone derivative using agents like bromine or HBr under controlled conditions to ensure regioselectivity at the 4'-position .

- Step 2 : Nucleophilic substitution or coupling reactions to introduce the piperidinomethyl group at the 2-position, often using catalysts like Pd for cross-coupling or base-mediated alkylation .

Key Factors :

- Regioselectivity : Solvent polarity and temperature influence bromination efficiency (e.g., polar aprotic solvents favor 4'-bromination) .

- Steric hindrance : Bulky substituents near the reaction site may require optimized catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

- Purity : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity intermediates .

Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Basic Research Question

- NMR Analysis :

- IR Spectroscopy : The C=O stretch (1680–1700 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) confirm functional groups .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electron density distribution, aiding in structural confirmation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at 4' and the piperidinomethyl group at 2 position enable dual reactivity:

- Suzuki-Miyaura Coupling : The 4'-Br acts as an electrophilic site for aryl boronic acid coupling, facilitated by Pd catalysts. Steric effects from the piperidinomethyl group may slow reaction rates, requiring elevated temperatures (80–100°C) .

- Buchwald-Hartwig Amination : The 2-piperidinomethyl group can undergo further functionalization (e.g., deprotection to a primary amine for secondary coupling) .

Experimental Optimization :

- Use of ligands (e.g., XPhos) improves catalytic efficiency in sterically hindered environments .

- Kinetic studies (e.g., monitoring via HPLC) reveal rate-limiting steps influenced by electron-withdrawing effects of the bromine .

Q. How do solvent effects and polymorphism impact thermodynamic stability measurements?

Advanced Research Question

- Polymorphism : Benzophenone derivatives often exhibit multiple crystalline forms. For example, α- and β-polymorphs of benzophenone differ in enthalpy by ~4 kJ/mol, necessitating precise characterization (e.g., XRD, DSC) to avoid data discrepancies .

- Solvent Interactions :

Q. What strategies address contradictory data in the compound’s biological activity assays?

Advanced Research Question

Contradictions may arise from assay conditions or impurity profiles:

- Control Experiments :

- Use LC-MS to verify compound purity (>95%) and rule out byproducts (e.g., dehalogenated derivatives) .

- Compare activity across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

- Mechanistic Studies :

- CYP450 Inhibition Assays : Determine if metabolites (e.g., hydroxylated derivatives) contribute to observed estrogenic or anti-androgenic activity .

- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to receptors like ERα, clarifying structure-activity relationships .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Basic Research Question

- Catalyst Recycling : Immobilized Pd catalysts (e.g., on mesoporous silica) reduce heavy metal waste .

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for bromination steps, improving safety and biodegradability .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hrs to 2 hrs for piperidinomethyl group introduction) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Advanced Research Question

- HPLC-MS/MS : Detects impurities at ppm levels, such as residual brominated intermediates or oxidation byproducts .

- Standard Addition Method : Spikes samples with known impurities (e.g., 4'-bromo-2-methylbenzophenone) to validate quantification accuracy .

- Limitations : Matrix effects in biological samples require solid-phase extraction (SPE) prior to analysis .

Q. What role does the piperidinomethyl group play in modulating the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : The piperidinomethyl group increases logP values by ~1.5 units, enhancing blood-brain barrier permeability (measured via PAMPA assays) .

- Metabolic Stability : In vitro liver microsome studies show slower degradation compared to non-piperidine analogs, suggesting prolonged half-life .

- Structural Analogues : Comparative studies with morpholinomethyl or pyrrolidinomethyl derivatives reveal piperidine’s optimal balance between solubility and membrane permeability .

属性

IUPAC Name |

(4-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBYXOOKMXMTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643588 | |

| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-06-3 | |

| Record name | Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。